![molecular formula C15H17N3O B2682093 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide CAS No. 1209217-65-1](/img/structure/B2682093.png)
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide” consists of a cyclopenta[c]pyrazole ring attached to a phenyl group and a propionamide group . The InChI string representation of the molecule isInChI=1S/C12H13N3/c13-12-10-7-4-8-11 (10)14-15 (12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide” include a molecular weight of 199.25 g/mol, a XLogP3-AA of 2.2, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count . The exact mass is 199.110947427 g/mol and the monoisotopic mass is 199.110947427 g/mol . The topological polar surface area is 43.8 Ų .Scientific Research Applications
Synthesis and Antibacterial Applications : A considerable volume of research revolves around the synthesis of multi-heterocyclic compounds, including derivatives of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide, for their potential antibacterial properties. Studies such as those by Dhevaraj et al. (2019) and others have demonstrated the synthesis of compounds with significant antibacterial activity against various bacterial strains, employing methodologies like microwave-assisted synthesis for efficiency and effectiveness (Dhevaraj et al., 2019; Hu et al., 2011).
Antifungal and Antimicrobial Efficacy : Research has also been directed towards evaluating the antifungal and antimicrobial efficacy of synthesized compounds. For instance, Hafez et al. (2015) explored the antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, finding compounds with potent antibacterial and antifungal properties (Hafez et al., 2015).
Anticonvulsant Activity : The exploration of anticonvulsant properties is another significant area of application. Tarikogullari et al. (2010) synthesized a group of derivatives to evaluate their anticonvulsant activity, shedding light on the structural relationships affecting efficacy and potential therapeutic applications (Tarikogullari et al., 2010).
Anti-inflammatory and Analgesic Potential : Studies have also focused on the anti-inflammatory and analgesic potential of pyrazole derivatives. This research is crucial for developing new therapeutic agents that can offer relief from inflammation and pain without the side effects associated with traditional drugs (More et al., 2022).
properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)16-15-12-9-6-10-13(12)17-18(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOEZBBQYORQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CCCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

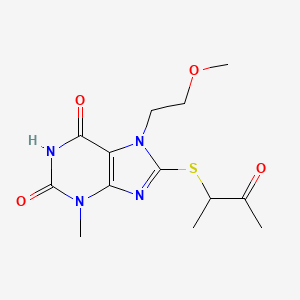
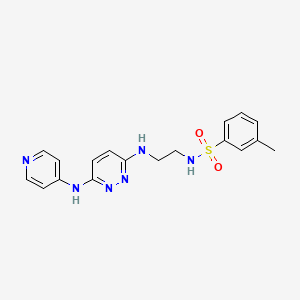
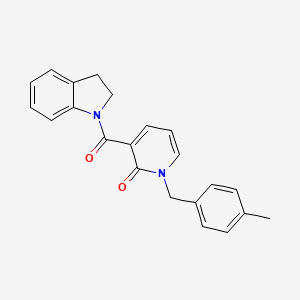
![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)
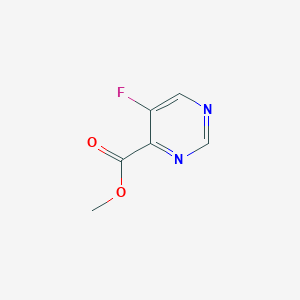
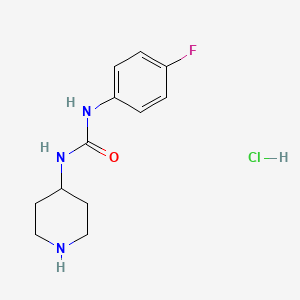

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)
